7-methoxy-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It has been suggested that the -ch3 substitution at the r2 position and, to a lesser degree, -oh substitution at the r3 position may be important for exhibiting neuroprotective action against excitotoxic damage .
Biochemical Pathways
It has been found to exhibit considerable protection against nmda-induced excitotoxic neuronal cell damage . This suggests that it may interact with pathways involved in neuronal cell survival and death.
Result of Action
The compound has been found to exhibit neuroprotective and antioxidant activities. It has shown considerable protection against NMDA-induced excitotoxic neuronal cell damage . In addition, it has been found to scavenge 1,1-diphenyl-2-picrylhydrazyl radicals and inhibit in vitro lipid peroxidation in rat brain homogenate .
Preparation Methods
The synthesis of 7-methoxy-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzofuran core followed by the introduction of the methoxy and methylthio substituents. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
7-methoxy-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
Hydrolysis: This reaction can break down the compound into smaller fragments.
Scientific Research Applications
7-methoxy-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs.
Comparison with Similar Compounds
7-methoxy-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Psoralen: Known for its use in treating skin diseases.
8-methoxypsoralen: Used in phototherapy for skin conditions.
Angelicin: Another benzofuran derivative with therapeutic applications.
These compounds share a similar benzofuran core but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
7-methoxy-N-(2-methylsulfanylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-20-13-8-5-6-11-10-14(21-16(11)13)17(19)18-12-7-3-4-9-15(12)22-2/h3-10H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPMDDVBWJRBEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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